
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate typically involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction with a phenolic compound. The final steps involve sulfonation to introduce the disulfonate groups, which enhance the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product. The use of catalysts and solvents may also be involved to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used For example, oxidation may yield quinones, while reduction can produce amines
Aplicaciones Científicas De Investigación
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a dye or pigment in various chemical processes and products.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: Utilized in the production of textiles, plastics, and other materials requiring stable and vibrant coloration.
Mecanismo De Acción
The mechanism of action of disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets through various pathways. The compound’s azo bond and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to changes in the compound’s electronic structure, affecting its color and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 6-[[2-(2-cyclohexylphenoxy)phenyl]azo]-4-[[(2,4-dichlorophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonate
- Disodium 4-amino-3-[[2-(2-cyclohexylphenoxy)phenyl]azo]-5-hydroxynaphthalene-2,7-disulfonate
Uniqueness
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring durable and vibrant dyes or pigments.
Propiedades
Número CAS |
72828-83-2 |
|---|---|
Fórmula molecular |
C35H29N3Na2O9S2 |
Peso molecular |
745.7 g/mol |
Nombre IUPAC |
disodium;5-benzamido-3-[[2-(2-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H31N3O9S2.2Na/c39-34-32-24(19-25(48(41,42)43)21-28(32)36-35(40)23-13-5-2-6-14-23)20-31(49(44,45)46)33(34)38-37-27-16-8-10-18-30(27)47-29-17-9-7-15-26(29)22-11-3-1-4-12-22;;/h2,5-10,13-22,39H,1,3-4,11-12H2,(H,36,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
KQTYMFGDOQCFRT-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
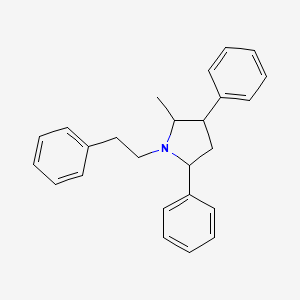
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
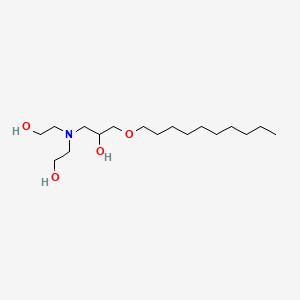

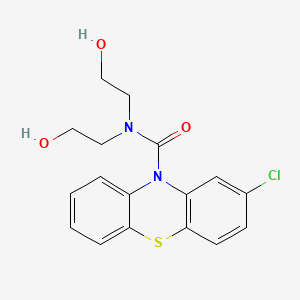
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
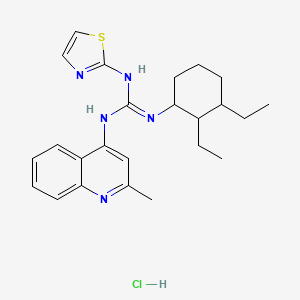
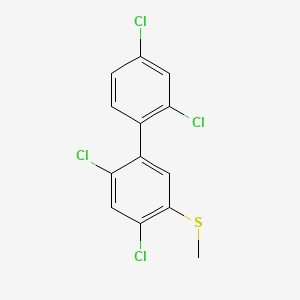
![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)

![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
